molecular formula C28H27Cl2N3O7S B1679262 瑞可瓦坦 CAS No. 150375-75-0

瑞可瓦坦

货号: B1679262
CAS 编号: 150375-75-0
分子量: 620.5 g/mol
InChI 键: CEBYCSRFKCEUSW-NAYZPBBASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

瑞可瓦坦,又称 (2S)-1-[(2R,3S)-5-氯-3-(2-氯苯基)-1-(3,4-二甲氧基苯基)磺酰基-3-羟基-2H-吲哚-2-羰基]吡咯烷-2-甲酰胺,是一种非肽类血管加压素受体拮抗剂。它对血管加压素受体的 V1a 亚型具有选择性。 瑞可瓦坦在治疗雷诺氏病、痛经以及作为一种解痉剂方面已显示出有希望的初步结果,但目前尚未获准用于临床应用 .

科学研究应用

Relcovaptan is a non-peptide vasopressin V1a receptor inhibitor with potential therapeutic applications in various conditions .

Obstetrics and Gynecology

  • Preterm Labor Inhibition Relcovaptan (SR 49059) can inhibit preterm labor by reducing the frequency of uterine contractions . A double-blind investigation involving women in weeks 32-36 of pregnancy who were experiencing at least four regular uterine contractions over 30 minutes were given either 400 mg of relcovaptan or a placebo. The group treated with relcovaptan showed a decrease in uterine contractions within the first half hour, stabilizing at 3.2 contractions/30 minutes after 1.5-2 hours, while the placebo group showed 7.8 contractions/30 minutes (p = 0.017) .
  • Ovarian Hyperstimulation Syndrome (OHSS) Prevention Research indicates that relcovaptan may serve as a novel strategy for decreasing the risk of OHSS by inhibiting vasopressin-induced VEGF secretion through V1A receptor antagonism . In a study with rats, administration of relcovaptan resulted in significantly lower ovarian weights and peritoneal fluid VEGF-A levels in treatment groups compared to the OHSS group (p=0.03 and p=0.005, respectively) .

Urology

  • Prostate Cancer Treatment Arginine vasopressin receptor type 1a (AVPR1a) can promote aggressive prostate cancer growth . Studies in mice have shown that relcovaptan can halt tumor growth, stabilize circulating PSA, reduce Ki67, and downregulate cyclin A in castration-resistant prostate cancer (CRPC) xenografts . Relcovaptan also reduced the growth of established CRPC xenograft tumors in mouse prostates and decreased CRPC growth in bone metastasis models, improving the bone-to-total volume ratio in tumor-bearing mouse tibias .

Other Potential Applications

  • Raynaud's Disease and Dysmenorrhea Relcovaptan has shown initial positive results in treating Raynaud's disease and dysmenorrhea .
  • Hyponatremia Vasopressin receptor antagonists (VRAs) have been used to treat hyponatremia by promoting water excretion and increasing serum [Na+] . Tolvaptan, a selective V2 receptor antagonist, is among the VRAs approved in the U.S. for treating hyponatremia with mild to moderate symptoms .

Summary Table of Applications

ApplicationDescriptionEvidence
Preterm Labor InhibitionReduces the frequency of uterine contractions in women experiencing preterm laborClinical trial showed a significant decrease in uterine contractions in women treated with relcovaptan compared to placebo (p = 0.017) .
OHSS PreventionDecreases the risk of ovarian hyperstimulation syndrome by inhibiting vasopressin-induced VEGF secretionRat study showed significantly lower ovarian weights and peritoneal fluid VEGF-A levels in treatment groups compared to the OHSS group (p=0.03 and p=0.005, respectively) .
Prostate Cancer TreatmentHalts tumor growth, stabilizes circulating PSA, reduces Ki67, and downregulates cyclin A in castration-resistant prostate cancer; reduces growth of CRPC xenograft tumors in mouse prostates and decreases CRPC growth in boneStudies in mice have demonstrated the effectiveness of relcovaptan in reducing tumor growth and improving bone volume ratio in CRPC models .
Raynaud's Disease and DysmenorrheaShows initial positive results in treatmentInitial positive results have been observed .
HyponatremiaIncreases serum [Na+] Short-term use of VRAs in treating hyponatremia was successful at raising [Na + ] serum .

Safety and Tolerability

作用机制

瑞可瓦坦通过选择性拮抗血管加压素受体的 V1a 亚型来发挥作用。这种抑制阻止血管加压素与其受体结合,从而阻断下游信号通路。 分子靶标包括血管加压素 V1a 受体,它参与血管收缩和其他生理反应 .

准备方法

瑞可瓦坦的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括:

瑞可瓦坦的工业生产方法旨在确保高纯度和高收率。这些方法包括优化反应条件,放大合成过程,以及采用结晶和色谱等纯化技术。

化学反应分析

瑞可瓦坦经历各种化学反应,包括:

    氧化: 瑞可瓦坦在特定条件下可以被氧化形成氧化衍生物。

    还原: 还原反应可以用来修饰分子中的官能团。

    取代: 取代反应,特别是涉及芳环的反应,会导致形成不同的类似物。

    常用试剂和条件: 典型的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及取代反应的催化剂。

相似化合物的比较

瑞可瓦坦与其他血管加压素受体拮抗剂相比具有独特的特点,因为它对 V1a 亚型具有高度选择性。类似的化合物包括:

生物活性

Relcovaptan (SR49059) is a non-peptide antagonist of the arginine vasopressin receptor type 1a (AVPR1A). Its biological activity is primarily associated with its potential therapeutic applications in treating conditions such as castration-resistant prostate cancer (CRPC) and other disorders influenced by vasopressin signaling. This article provides a comprehensive overview of the biological activity of Relcovaptan, including relevant research findings, case studies, and data tables.

Relcovaptan selectively antagonizes the AVPR1A receptor, which plays a crucial role in various physiological processes, including blood pressure regulation and fluid balance. By inhibiting AVPR1A, Relcovaptan disrupts vasopressin-mediated signaling pathways that contribute to tumor growth and other pathological conditions.

Key Findings on Mechanism

  • Inhibition of Tumor Growth : In preclinical models of CRPC, Relcovaptan significantly reduced tumor growth by blocking AVPR1A-mediated signaling pathways. Studies demonstrated that the administration of Relcovaptan in xenograft models halted tumor progression and stabilized circulating prostate-specific antigen (PSA) levels, a marker for prostate cancer activity .
  • Phosphorylation Pathways : Relcovaptan was shown to inhibit ERK and CREB phosphorylation induced by AVP in CRPC cells, indicating its role in blocking mitogenic signaling pathways that promote cancer cell survival and proliferation .

Research Findings

Recent studies have highlighted the efficacy of Relcovaptan in various experimental settings:

Table 1: Summary of Preclinical Studies Involving Relcovaptan

StudyModelDoseOutcome
Burnstein et al. (2019)CRPC XenograftDaily oral administrationSignificant reduction in tumor growth and stabilization of PSA levels
Nature Reviews Urology (2019)Bone Metastasis ModelVaried dosesDecreased CRPC growth in bone, improved bone-to-total volume ratio
BioRxiv (2020)Social Interaction Model1 mg/kg IPInhibition of prosocial behaviors mediated by AVP

Case Studies

  • Castration-Resistant Prostate Cancer : In a study conducted by Burnstein et al., mice with CRPC treated with Relcovaptan showed a marked decrease in tumor size compared to control groups. The treatment also resulted in lower Ki67 staining, indicating reduced cell proliferation within the tumors .
  • Ovarian Hyperstimulation Syndrome (OHSS) : A study indicated that Relcovaptan could mitigate the effects of OHSS by inhibiting vasopressin-induced VEGF secretion through AVPR1A antagonism. This suggests potential applications beyond oncology, particularly in reproductive health .

Safety Profile

Relcovaptan has demonstrated an excellent safety profile in both animal studies and early clinical trials. It has been well-tolerated with minimal adverse effects reported during single and repeated dose toxicological assessments .

属性

IUPAC Name

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBYCSRFKCEUSW-NAYZPBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150375-75-0
Record name SR 49059
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150375-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relcovaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relcovaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELCOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Relcovaptan
Reactant of Route 2
Reactant of Route 2
Relcovaptan
Reactant of Route 3
Relcovaptan
Reactant of Route 4
Reactant of Route 4
Relcovaptan
Reactant of Route 5
Relcovaptan
Reactant of Route 6
Relcovaptan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。